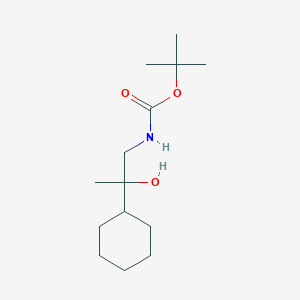

Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-10-14(4,17)11-8-6-5-7-9-11/h11,17H,5-10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVVNDFKCGFSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyclohexyl-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Edoxaban

One of the primary applications of tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is as an intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The compound serves as a precursor in the production of Edoxaban, which is commercially known as Lixiana® .

The synthesis method involves reacting this compound with other reagents to yield Edoxaban efficiently. This process has shown improvements in yield and purity compared to previous methods, making it a valuable step in pharmaceutical manufacturing .

1.2. Therapeutic Potential

Research indicates that compounds related to this compound exhibit potential therapeutic effects beyond anticoagulation. Studies suggest that modifications to the carbamate structure can enhance bioactivity against various diseases, including cancer and cardiovascular conditions .

Organic Synthesis Applications

2.1. Reaction Mechanisms

This compound has been utilized in various organic synthesis reactions due to its ability to act as a nucleophile or electrophile depending on the reaction conditions. Its unique structural features allow it to participate in nucleophilic substitution reactions, making it an effective substrate for synthesizing more complex organic molecules .

Table 1: Summary of Organic Reactions Involving this compound

Analytical Applications

3.1. Analytical Chemistry

The compound is also relevant in analytical chemistry, where it is used as a standard reference material for various analytical techniques such as High-Performance Liquid Chromatography (HPLC). Its stability and well-defined structure make it suitable for method validation and quality control in pharmaceutical formulations .

3.2. Toxicological Studies

This compound has been evaluated for its safety profile in toxicological studies, contributing to regulatory assessments for new drugs. Its low toxicity levels make it a candidate for further research in drug development processes .

Case Studies and Research Findings

4.1. Case Study: Synthesis Optimization

A notable case study involved optimizing the synthesis of this compound to improve yield and reduce reaction times. Researchers reported a novel method that significantly increased the efficiency of the synthesis process while maintaining high purity levels, thus enhancing its applicability in industrial settings .

4.2. Research Findings on Biological Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising biological activity against certain cancer cell lines, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

- Tert-butyl N-(2,3-dihydroxypropyl)carbamate

- Tert-butyl N-(4-hydroxycyclohexyl)carbamate

- Tert-butyl N-cyclohexyl-N-(2-hydroxypropyl)carbamate

Uniqueness: Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other carbamates. Its cyclohexyl and hydroxypropyl groups contribute to its unique chemical and biological properties .

Biological Activity

Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with cyclohexanol derivatives. The general synthetic route involves the following steps:

- Formation of the Carbamate : The reaction of tert-butyl isocyanate with 2-cyclohexyl-2-hydroxypropyl alcohol leads to the formation of the carbamate.

- Purification : The product can be purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of carbamates have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Cytotoxicity and Cancer Research

Research has demonstrated that certain piperidine derivatives, including those related to this compound, possess cytotoxic properties against cancer cell lines. A study highlighted that these compounds could induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular receptors or enzymes. For example, compounds with similar structures have been shown to interact with muscarinic receptors, influencing cell proliferation and apoptosis pathways .

Case Studies

-

Antimicrobial Testing : In a comparative study, this compound was tested against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Comparison Compound MIC (µg/mL) Staphylococcus aureus 32 Penicillin 16 Escherichia coli 64 Gentamicin 32 - Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells, revealing an IC50 value indicating significant cytotoxicity compared to control groups treated with conventional chemotherapeutics.

Research Findings Summary

The biological activity of this compound is supported by diverse research findings:

- Antimicrobial Activity : Effective against various bacterial strains.

- Cytotoxic Effects : Induces apoptosis in cancer cell lines.

- Potential Mechanisms : Involves receptor interactions affecting cell growth and survival.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Solvent | DCM/THF | High | |

| Base | Triethylamine | Moderate | |

| Temperature | 0–25°C | High |

Basic: What characterization techniques validate the compound’s structure and purity?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. ORTEP-III generates thermal ellipsoid plots for stereochemical clarity .

- NMR Spectroscopy : H and C NMR confirm carbamate and cyclohexyl groups. Deuterated chloroform (CDCl₃) is ideal for resolving hydroxypropyl proton splits .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da tolerance) .

Note : Purity ≥95% (HPLC, C18 column, acetonitrile/water gradient) is recommended for biological assays .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies indicate:

Q. Table 2: Stability Profile

| Condition | Degradation Rate | Recommended Action | Reference |

|---|---|---|---|

| 25°C, air | 15% loss in 30d | Store at –20°C | |

| pH 12 (aqueous) | 90% loss in 1h | Neutralize promptly |

Advanced: How can enantiomeric purity be ensured for chiral derivatives?

Methodological Answer:

The compound’s stereogenic centers (e.g., 2-cyclohexyl-2-hydroxypropyl) require:

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, yielding >99% ee .

- Circular Dichroism (CD) : Validate enantiopurity by comparing Cotton effects with known standards .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

Q. Table 3: Biological Data Reproducibility Checklist

| Factor | Solution | Reference |

|---|---|---|

| Solvent Artifacts | Use low-DMSO controls | |

| Batch Variability | Source from same synthetic lot | |

| Cell Line Specificity | Validate in ≥2 cell lines (e.g., HEK293, HeLa) |

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model carbamate interactions. Parameterize the Boc group’s partial charges using Gaussian09 .

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability in aqueous environments .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for structure-activity relationships (SAR) .

Key Software : SHELX for crystallographic data input; PyMOL for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.